molecular formula C₇H₁₄O₇ B014538 glycero-manno-Heptose CAS No. 4305-74-2

glycero-manno-Heptose

Cat. No. B014538
CAS RN: 4305-74-2
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-BIVRFLNRSA-N
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Description

Synthesis Analysis

The synthesis of glycero-manno-heptose and its derivatives, such as l-glycero- and d-glycero-d-manno-heptose, is complex, involving multiple steps and requiring precise control over the stereochemistry. One approach uses l-lyxose and d-ribose as starting materials, featuring diastereoselective Mukaiyama-type aldol reactions as key steps (Wang et al., 2020). Another method disclosed a highly practical synthesis of crystalline 1,2,3,4,6,7-hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose starting from l-lyxose, demonstrating scalability and yielding a significant amount of the target compound (Stanetty & Baxendale, 2015).

Molecular Structure Analysis

Glycero-manno-heptose's structure is integral to its function in bacterial LPS, where its specific stereochemistry is crucial for the proper assembly of the LPS core region. The synthesis and structural elucidation of various heptose derivatives, including d-glycero-d-manno-heptose 1,7-bisphosphate (HBP), reveal insights into its molecular framework and its role in bacterial virulence and immune response modulation (Zou et al., 2020).

Chemical Reactions and Properties

Glycero-manno-heptose undergoes various chemical transformations crucial for its biosynthesis and incorporation into LPS structures. These include phosphorylation, epimerization, and activation reactions, which are facilitated by a suite of bacterial enzymes. Studies on enzymes such as ADP-D-glycero-β-D-manno-heptose 6-epimerase highlight the complexity of these biochemical pathways (Deacon et al., 2000).

Physical Properties Analysis

The physical properties of glycero-manno-heptose, such as crystallinity and solubility, are influenced by its chemical structure and the presence of functional groups. For example, the synthesis of crystalline forms of the sugar demonstrates its stability and potential for use in various studies and applications (Stanetty & Baxendale, 2015).

Chemical Properties Analysis

The chemical behavior of glycero-manno-heptose, including its reactivity towards specific reagents and its role in the formation of glycosidic bonds, is fundamental to its biological function. The stereocontrolled synthesis of heptose derivatives illustrates the importance of its chemical properties in determining the structure and function of bacterial LPS (Crich & Banerjee, 2005).

Scientific Research Applications

  • Biosynthesis in Bacterial Polysaccharides : A study by Huddleston and Raushel (2019) in "Biochemistry" successfully synthesized GDP-D-glycero-α-D-manno-heptose using enzymes from Campylobacter jejuni, enabling characterization of complex carbohydrates in its capsular polysaccharide. This has implications for understanding the molecular structures of bacterial polysaccharides (Huddleston & Raushel, 2019).

  • Synthetic Strategy for Antibiotics and Vaccines : A 2020 study by Suster et al. in "Frontiers in Chemistry" presented a simple and versatile synthetic strategy for the differentiation of l-glycero and d-glycero-d-manno heptose scaffolds. This could enable the development of new antibiotics and vaccines (Suster et al., 2020).

  • Innate Immune Agonists : Adekoya et al. (2018) in "The Journal of Immunology" found that d-glycero-β-d-manno-heptose 1-phosphate (β-HMP) is an innate immune agonist that can be easily produced synthetically. This expands the spectrum of metabolites from Gram-negative ADP-heptose biosynthesis and could have implications in immunological research (Adekoya et al., 2018).

  • Role in Bacterial Lipopolysaccharides : Research by Gronow et al. (2001) in the "Journal of Endotoxin Research" identified ADPL-glycero-D-manno-heptopyranose as the sole substrate accepted by heptosyltransferases I and II in Escherichia coli. This provides insights into the structure and function of these enzymes, which are crucial in the biosynthesis of lipopolysaccharides (Gronow et al., 2001).

  • Potential in Antimicrobial Compounds : Valvano, Messner, and Kosma (2002) in "Microbiology" elucidated complete pathways for the biosynthesis of nucleotide-activated glycero-manno-heptose precursors in bacterial glycoproteins and cell surface polysaccharides. This opens up possibilities for developing novel antimicrobial compounds (Valvano, Messner, & Kosma, 2002).

Safety And Hazards

Heptose is recognized as a novel microbial-associated molecular pattern (MAMP) with immunostimulatory potential . It can trigger inflammation and thus has the potential to act as an immune modulator in many therapeutic contexts .

Future Directions

These recently discovered innate immune activators hold promise for the development of novel immunostimulants . Noteworthy contributions include the synthesis of probes and derivatives to elucidate the inflammatory pathway induced by HBP .

properties

IUPAC Name

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-BIVRFLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195662
Record name glycero-manno-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

glycero-manno-Heptose

CAS RN

4305-74-2
Record name glycero-manno-Heptose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name glycero-manno-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
MA Valvano, P Messner, P Kosma - Microbiology, 2002 - microbiologyresearch.org
… glycero-manno-Heptose is widely present in the lipopolysaccharide (LPS) of most Gram-… of ADP--glycero--mannoheptose and GDP--glycero--manno-heptose. We also provide a …
Number of citations: 152 www.microbiologyresearch.org
B Kneidinger, M Graninger, M Puchberger… - Journal of Biological …, 2001 - ASBMB
The glycan chain repeats of the S-layer glycoprotein of Aneurinibacillus thermoaerophilusDSM 10155 containd-glycero-d-manno-heptose, which has also been described as …
Number of citations: 123 www.jbc.org
JP Huddleston, FM Raushel - Biochemistry, 2019 - ACS Publications
The capsular polysaccharide (CPS) structure of Campylobacter jejuni contributes to its robust fitness. Many strains contain heptose moieties in their CPS units. The precursor heptose is …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
IH Wierzbicki, RA Zielke, KV Korotkov… - …, 2017 - Wiley Online Library
… Targeting the first enzymes in the nucleotide-activated-glycero-manno-heptose pathways is a relatively unexplored field, although it appears to be an alternative approach to the …
F McArthur, CE Andersson, S Loutet… - Journal of …, 2005 - Am Soc Microbiol
… -manno-octulosonic acid and three glycero-manno-heptose residues. The HldE protein participates in the biosynthesis of ADP-glycero-manno-heptose precursors used in the assembly …
Number of citations: 43 journals.asm.org
L Wang, H Huang, HH Nguyen, KN Allen… - Biochemistry, 2010 - ACS Publications
… The pathways provide activated glycero-manno-heptose units for incorporation into membrane surface glycoproteins and glycolipids (4-12). The two pathways begin with the …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
A Zamyatina, S Gronow, M Puchberger, A Graziani… - Carbohydrate …, 2003 - Elsevier
… The heptose is transferred to the protein by a glycosyl transferase—an autotransporter heptosyl transferase (AAH)—in the presence of ADP-glycero-manno-heptose. The heptosyl …
GC Shih, CM Kahler, RW Carlson… - …, 2001 - microbiologyresearch.org
… In summary, we have identified a novel gene required for the incorporation of -glycero--manno-heptose into the LOS of N. meningitidis. This gene is distinct from other heptose …
Number of citations: 28 www.microbiologyresearch.org
HS Kim, MA Lee, SJ Chun, SJ Park… - Molecular …, 2007 - Wiley Online Library
To identify the genetic elements required for biofilm formation, we screened a pool of random Vibrio vulnificus mutants for their ability to form biofilms. One mutant displaying significantly …
H Kim, J Park, S Kim, DH Shin - … et Biophysica Acta (BBA)-Proteins and …, 2018 - Elsevier
… Therefore, the carbohydrate glycero-manno-heptose and its derivatives produced by the heptose biosynthesis pathway in the core oligosaccharide are significant component of LPS in …

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